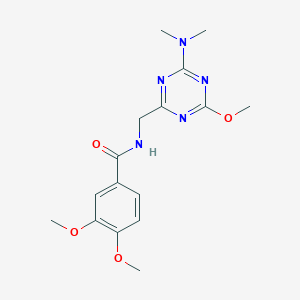

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a triazine ring and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:

-

Formation of the Triazine Ring: : The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of cyanuric chloride.

-

Benzamide Formation: : The benzamide moiety is synthesized separately by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

-

Coupling Reaction: : The final step involves coupling the triazine derivative with the benzamide derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The benzamide moiety can further enhance binding affinity through additional interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzamide: Similar structure but with a chloro group instead of a methoxy group.

N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-3,4-dihydroxybenzamide: Similar structure but with hydroxy groups instead of methoxy groups on the benzamide moiety.

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is unique due to the presence of both methoxy groups and the dimethylamino group, which can significantly influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N5O3 with a molecular weight of 331.37 g/mol. The compound contains a triazine ring and a benzamide moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₃ |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 2034276-05-4 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation. This inhibition can lead to reduced cell growth in various cancer cell lines.

- Receptor Interaction : this compound interacts with cellular receptors, modulating signaling pathways that control cell survival and apoptosis.

- DNA/RNA Intercalation : There is evidence suggesting that the compound can intercalate with DNA or RNA strands, affecting transcription and translation processes. This interaction may lead to alterations in gene expression profiles associated with cancer progression.

Antitumor Activity

Research has demonstrated the antitumor effects of this compound in various cancer cell lines. A notable study assessed its cytotoxicity against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines using the MTT assay.

| Cell Line | GI50 Value (µM) | Observations |

|---|---|---|

| MCF-7 | 8.34 | Moderate cytotoxicity observed |

| MDA-MB-468 | 6.57 | Significant growth inhibition noted |

In this study, the compound exhibited a GI50 value of 6.57 µM against the MDA-MB-468 cell line, indicating potent antitumor activity compared to other compounds tested.

Mechanistic Insights

Further investigations revealed that the compound's mechanism includes:

- Inhibition of DHFR : Similar compounds have been shown to lower dihydrofolate reductase (DHFR) activity by reducing NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK). This pathway is crucial for DNA synthesis and repair .

- Growth Inhibition : The introduction of specific substituents on the benzamide moiety was found to enhance the selectivity and potency against cancer cells, suggesting that structural modifications can significantly impact biological activity .

Case Studies

- Clinical Evaluation : In a cohort study involving patients with advanced cancer treated with related benzamide derivatives, a subset exhibited prolonged survival rates exceeding two years when treated with doses above 4.3 GBq .

- Comparative Analysis : A comparative study highlighted that compounds similar to this compound exhibited varying degrees of efficacy based on their structural configuration. For instance, modifications to the triazine component resulted in enhanced receptor binding affinity and improved therapeutic outcomes.

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-21(2)15-18-13(19-16(20-15)25-5)9-17-14(22)10-6-7-11(23-3)12(8-10)24-4/h6-8H,9H2,1-5H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCCYSMCUOIQFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.